2-bromoacetic acid

Description

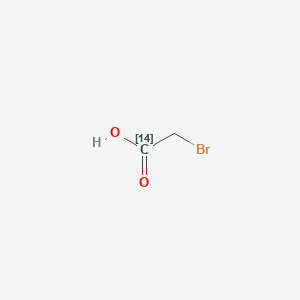

Structure

3D Structure

Properties

Molecular Formula |

C2H3BrO2 |

|---|---|

Molecular Weight |

140.94 g/mol |

IUPAC Name |

2-bromoacetic acid |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+2 |

InChI Key |

KDPAWGWELVVRCH-HQMMCQRPSA-N |

Isomeric SMILES |

C([14C](=O)O)Br |

Canonical SMILES |

C(C(=O)O)Br |

Origin of Product |

United States |

Precursor Removal:the Most Effective Approach is to Remove the Organic Precursors Nom and Bromide Before the Disinfection Step.highlandswater.comnih.gov

Enhanced Coagulation: This process uses coagulants like alum to neutralize and precipitate a larger fraction of NOM from the water, thereby reducing the potential for HAA formation. nih.gov

Ion Exchange (IX): Anion exchange resins can be used to remove both bromide and negatively charged NOM from the source water. nih.govpurolite.com Specific resins have been developed that show selectivity for bromide. purolite.com

Membrane Filtration: Nanofiltration (NF) has proven effective in removing a significant percentage of HAA precursors, including dissolved organic carbon and bromide, through size exclusion and electrostatic repulsion. nih.govnih.gov

Activated Carbon Adsorption: Granular activated carbon (GAC) can adsorb NOM, reducing the availability of precursors for DBP formation. psu.edu

Removal After Formation:when Precursor Removal is Insufficient, Several Technologies Can Remove Haas from the Treated Water.

Granular Activated Carbon (GAC) Filtration: GAC is widely used to adsorb HAAs. highlandswater.commdpi.com Over time, these filters can become biologically active (biologically activated carbon or BAC), where attached microorganisms biodegrade the adsorbed HAAs, enhancing the removal efficiency. researchgate.netpsu.edu

Reverse Osmosis (RO): RO membranes can effectively reject HAAs, along with a wide range of other contaminants. highlandswater.comhoustonculligan.com

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals that can degrade a wide range of organic contaminants, including HAAs. wikipedia.org These processes include UV/H₂O₂, ozone/H₂O₂, and Fenton-based reactions. bohrium.comwikipedia.orgmdpi.com

Alternative Disinfectants: Using alternative primary disinfectants like ultraviolet (UV) light or ozone can reduce the formation of halogenated DBPs. olympianwatertesting.com However, a secondary disinfectant like chlorine or chloramine (B81541) is often still needed to maintain a residual in the distribution system. olympianwatertesting.com

The table below summarizes the effectiveness of various mitigation strategies for haloacetic acids.

Toxin Efflux:genetic Selection Experiments Identified That the Overexpression of Eight Different Genes, All Encoding Putative Transporters or Transmembrane Proteins, Conferred Survival in the Presence of Bromoacetate.nih.govpnas.orgthis Indicates That Pumping the Toxin out of the Cell is a Major Resistance Strategy.

The tables below detail the genes identified in E. coli that are involved in bromoacetate (B1195939) resistance.

Table 2: E. coli Genes Conferring Bromoacetate Resistance Upon Overexpression

| Gene | Putative or Known Function | Resistance Mechanism |

|---|---|---|

| murA | UDP-N-acetylglucosamine enolpyruvoyl transferase | Target Overexpression nih.gov |

| cynX | Cyanate permease | Efflux nih.gov |

| eamA | Efflux of cysteine and O-acetyl-L-serine | Efflux nih.gov |

| ydeA | MFS transporter | Efflux nih.gov |

| ydeD | MFS transporter | Efflux nih.gov |

| ydfJ | MFS transporter | Efflux nih.gov |

| yihN | Putative transporter | Efflux nih.gov |

| yjhB | Putative transporter | Efflux nih.gov |

| yjjB | ABC transporter | Efflux nih.gov |

Table 3: Selected E. coli Gene Deletions Resulting in Hypersensitivity to Bromoacetate

| Gene Deletion | Encoded Protein Function | Implied Role in Resistance |

|---|---|---|

| yliJ | Glutathione (B108866) transferase | Enzymatic detoxification of bromoacetate. nih.govpnas.org |

| cysK | Cysteine synthase A | Likely involved in maintaining the cysteine pool for glutathione synthesis. nih.gov |

| gshA | Glutamate-cysteine ligase | Essential for the first step of glutathione biosynthesis. nih.gov |

| gshB | Glutathione synthetase | Essential for the second step of glutathione biosynthesis. nih.gov |

| acrB | Multidrug efflux pump component | Contributes to the general efflux of toxic compounds. nih.gov |

| tolC | Outer membrane channel for efflux pumps | Works in concert with efflux pumps like AcrB. nih.gov |

These findings illustrate the diverse and pre-existing molecular machinery that bacteria can leverage to survive chemical threats, providing a valuable model for understanding the evolution and mechanisms of antibiotic resistance. nih.gov

Strategic Derivatization and Functionalization of 2 Bromoacetic Acid

Esterification Reactions for Diverse Applications

Esterification of 2-bromoacetic acid is a fundamental process for creating a class of reagents widely used as alkylating agents in organic synthesis. By converting the carboxylic acid to an ester, the reactivity of the molecule can be modulated, and its solubility in organic solvents can be enhanced.

Methyl 2-bromoacetate is a key derivative synthesized from this compound. The production process typically involves a two-step chemical method starting with the bromination of acetic acid to form this compound. innospk.com This intermediate is then esterified with methanol to yield the final product. innospk.com

As a reactive chemical intermediate, methyl 2-bromoacetate serves as a fundamental building block in the synthesis of more complex molecules. nbinno.com Its primary role is as an alkylating agent, where it is used to introduce the carboxymethyl group onto other molecules, particularly at phenol and amino groups. nbinno.comwikipedia.org This reactivity is crucial in the production of various commercial and research chemicals, including pharmaceuticals, vitamins, coumarins, and cis-cyclopropanes. innospk.comwikipedia.orgnih.gov The ability of methyl 2-bromoacetate to participate in these synthetic pathways makes it a vital component in drug discovery and development. nbinno.com

Table 1: Applications of Methyl 2-Bromoacetate

| Application Area | Role of Methyl 2-Bromoacetate | Synthesized Products |

|---|---|---|

| Pharmaceutical Synthesis | Alkylating agent, chemical building block | Active pharmaceutical ingredients, vitamins innospk.comnbinno.comwikipedia.org |

| Organic Synthesis | Reagent for alkylation | Coumarins, cis-cyclopropanes wikipedia.orgnih.gov |

| Chemical Research | Reagent for chemical modification | Alkylated carbene complexes, modified histidines wikipedia.org |

Beyond the methyl ester, other ester derivatives of this compound are synthetically important, with ethyl 2-bromoacetate being a prominent example. The synthesis of ethyl bromoacetate (B1195939) is typically achieved through the esterification of this compound with ethanol. wikipedia.org This reaction is often catalyzed by a strong acid, such as sulfuric acid, and may be driven to completion by removing the water formed during the reaction. orgsyn.orgchemicalbook.comgoogle.com One common laboratory method involves refluxing a mixture of bromoacetic acid, excess ethanol, and a catalytic amount of sulfuric acid. chemicalbook.com

Like its methyl counterpart, ethyl bromoacetate is a versatile alkylating agent. A major application is in the Reformatsky reaction, where it reacts with zinc metal to form a zinc enolate. wikipedia.org This organozinc reagent can then condense with carbonyl compounds like aldehydes and ketones to form β-hydroxy esters, which are valuable intermediates in organic synthesis. The preparation of various esters from this compound allows chemists to select a reagent with the appropriate reactivity and physical properties for a specific synthetic transformation.

Table 2: Synthesis of Ethyl 2-Bromoacetate

| Reactants | Catalyst | Key Process |

|---|---|---|

| This compound, Ethanol | Concentrated Sulfuric Acid | Refluxing to drive esterification chemicalbook.comgoogle.com |

| Bromoacetyl Bromide, Ethanol | Not applicable | Reaction of acid bromide with alcohol orgsyn.org |

| Acetic Acid, Bromine, Red Phosphorus | Red Phosphorus (for bromination), Sulfuric Acid (for esterification) | Two-step, one-pot synthesis google.comprepchem.com |

Amide Bond Formation and Peptide Modification

The ability of this compound to form stable amide bonds, coupled with the reactivity of its bromine atom, makes it an invaluable tool for the modification of peptides and the synthesis of peptide-like structures. These modifications are critical for developing therapeutic peptides, protein conjugates, and novel biomaterials.

A method has been developed to incorporate N-bromoacetyl groups at the amino termini of synthetic peptides using automated solid-phase peptide synthesizers. nih.govgoogle.com In this process, after the final amino acid has been coupled to the growing peptide chain on the solid support, the N-terminal amine is deprotected and then acylated using bromoacetic acid. google.com The reaction is typically carried out by forming the symmetric anhydride of bromoacetic acid in situ using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and then reacting this anhydride with the resin-bound peptide. google.com

The resulting N-bromoacetylated peptide is stable to the final deprotection and cleavage from the resin, typically performed with anhydrous hydrogen fluoride (HF). google.comgoogle.com The bromoacetyl group serves as a highly reactive and selective handle for further modification. It reacts efficiently with sulfhydryl groups, such as the side chain of cysteine, to form a stable thioether linkage. nih.govgoogle.com This specific reactivity is widely used to create cyclic peptides, peptide-protein conjugates, and peptide polymers. nih.govgoogle.com

This compound is a cornerstone reagent in the "submonomer" method for the solid-phase synthesis of peptoids. nih.govacs.org Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics where the side chains are attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural difference makes them resistant to proteolytic degradation. kohan.com.tw

The submonomer synthesis is an iterative two-step cycle:

Acylation: A resin-bound amine is acylated with this compound, which is activated by a carbodiimide, typically N,N'-diisopropylcarbodiimide (DIC). nih.govacs.orgnih.gov This step adds a bromoacetyl group to the growing chain.

Displacement: The bromide is then displaced via an SN2 reaction with a primary amine. nih.govrsc.org The primary amine's side chain becomes the side chain of the newly added peptoid residue.

This two-step cycle is repeated to build the peptoid of the desired length and sequence. nih.gov The beauty of this method lies in its simplicity and the vast chemical diversity that can be achieved by using hundreds of commercially available primary amines in the displacement step. acs.orgescholarship.org This allows for precise control over the sequence and chemical functionality of the resulting polymer. escholarship.org

Table 3: The Peptoid Submonomer Synthesis Cycle

| Step | Reagents | Purpose |

|---|---|---|

| 1. Acylation | This compound, N,N'-Diisopropylcarbodiimide (DIC), Resin-bound amine | To attach a bromoacetyl group to the growing polymer chain. nih.govkohan.com.tw |

| 2. Displacement | Primary Amine (R-NH2) | To displace the bromide and introduce a specific side chain (R). nih.govjove.com |

Derivatives of this compound are used to create heterobifunctional cross-linking reagents. These reagents contain two different reactive groups, allowing for sequential or selective coupling of different molecules. aatbio.comproteochem.com

A prime example is N-succinimidyl bromoacetate (SBA), also known as SIB. covachem.comproteochem.com This molecule is synthesized from this compound and N-hydroxysuccinimide. It possesses two distinct reactive ends:

An N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amino groups (e.g., the N-terminus of a protein or the side chain of lysine) to form a stable amide bond.

A bromoacetyl group: This group is highly reactive towards sulfhydryl groups (e.g., the side chain of cysteine), forming a stable thioether bond. covachem.com

The differing reactivity of these two groups allows for controlled, two-step conjugation procedures, which minimizes the formation of unwanted polymers or self-conjugated products. gbiosciences.com SBA is one of the shortest available heterobifunctional crosslinkers, making it useful for creating conjugates where the linked molecules need to be in close proximity. covachem.comproteochem.com

Synthesis of Mechanistic Probes and Analogues

The strategic derivatization of this compound allows for the synthesis of valuable molecular tools for probing biological systems. These derivatives are designed to interact with specific enzymes or proteins, providing insights into their function and mechanism of action.

2-Bromoacetyl Coenzyme A as a Biochemical Tool

2-Bromoacetyl Coenzyme A (BrAcCoA) is a synthetic analogue of acetyl Coenzyme A (acetyl-CoA), a central molecule in metabolism. In BrAcCoA, the acetyl group of acetyl-CoA is replaced by a bromoacetyl group. This modification transforms the molecule into a reactive probe capable of covalently modifying enzymes that recognize acetyl-CoA as a substrate.

The synthesis of BrAcCoA can be achieved by reacting Coenzyme A (CoASH) with the N-hydroxysuccinimide ester of bromoacetic acid or with bromoacetyl bromide. capes.gov.br The resulting 2-bromoacetyl-CoA is a potent and often irreversible inhibitor of enzymes that have active sites tailored to bind acetyl-CoA. The bromoacetyl group acts as an electrophile, reacting with nucleophilic residues such as cysteine or histidine within the enzyme's active site. This covalent modification, known as affinity labeling, leads to the inactivation of the enzyme.

Researchers have utilized 2-bromoacetyl-CoA to identify and study a variety of enzymes. For instance, peptide probes conjugated with CoA at the N-terminus have been shown to be powerful tools for profiling N-terminal acetyltransferase (NAT) complexes. nih.gov These probes have been used in chemoproteomics to study changes in NAT complex abundance and composition in response to biological perturbations. nih.gov

| Probe | Target Enzyme Class | Application |

| 2-Bromoacetyl Coenzyme A | Acetyl-CoA utilizing enzymes | Irreversible inhibition and active site labeling |

| N-terminal CoA peptide conjugates | N-terminal acetyltransferases (NATs) | Profiling of NAT complexes |

Derivatives for Affinity Labeling in Biological Systems

The principle of using this compound to create reactive probes extends beyond the synthesis of 2-bromoacetyl-CoA. The bromoacetyl group can be attached to various molecules to generate affinity labels for a wide range of biological targets. Affinity labeling is a technique used to specifically and covalently modify a target protein, often within its binding site. This is achieved by using a molecule that resembles the natural ligand of the protein but also contains a reactive group.

The bromoacetyl moiety is an effective reactive group for this purpose due to its ability to alkylate nucleophilic amino acid residues. The specificity of the labeling is determined by the affinity of the carrier molecule for the target protein. Once the probe is bound to the protein's active site, the bromoacetyl group can react with a nearby nucleophilic residue, forming a stable covalent bond. This permanently attaches the label to the protein, allowing for its identification and the characterization of its binding site.

Derivatives of this compound have been used to create a variety of affinity labels. For example, N-succinimidyl bromoacetate can be used to bromoacetylate peptides, creating probes for studying enzymes that interact with specific peptide sequences. nih.gov These probes can be used in pull-down experiments to enrich and identify target proteins from complex biological samples. nih.gov

Polymer Chain Functionalization using this compound

This compound and its derivatives are valuable reagents in polymer chemistry, enabling the synthesis of well-defined polymers with specific end-group functionalities. These functionalized polymers are used in a variety of applications, from drug delivery to materials science.

Cationic Ring-Opening Polymerization Initiators

In cationic ring-opening polymerization (CROP), an electrophilic initiator is used to attack a cyclic monomer, leading to the opening of the ring and the propagation of a polymer chain. Derivatives of this compound can serve as effective initiators for CROP. For example, bromoacetic acid has been used in the microwave-assisted synthesis of polyconidine derivatives. dergipark.org.trdergipark.org.tr

The use of initiators derived from this compound allows for the introduction of a bromine atom at the α-terminus of the polymer chain. This terminal bromine can then be used in subsequent reactions to further functionalize the polymer. This approach provides a versatile method for preparing polymers with a wide range of end-group functionalities.

| Polymerization Method | Monomer Example | Initiator Derived From | Resulting Polymer Functionality |

| Cationic Ring-Opening Polymerization | 1-Azabicyclo[4.2.0]octane | Bromoacetic acid | Polyampholyte derivative |

RAFT Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org The key component in RAFT polymerization is the chain transfer agent (CTA), which is typically a thiocarbonylthio compound. wikipedia.org

While this compound itself is not a RAFT agent, its derivatives can be used to synthesize functional CTAs or to modify polymers prepared by RAFT. For instance, the carboxyl group of this compound can be reacted with a hydroxyl-functionalized RAFT agent to introduce a bromoacetyl group. This functionalized RAFT agent can then be used to initiate polymerization, resulting in a polymer with a terminal bromoacetyl group. This end group can be further modified, for example, by reaction with a primary amine to introduce a new functional group. researchgate.net This post-polymerization modification strategy allows for the synthesis of a wide variety of functional polymers.

The ability to modify the end-groups of RAFT polymers is crucial for many applications. nih.gov For example, polymers with specific end-groups can be attached to surfaces or to other molecules to create novel materials. The use of this compound derivatives in RAFT polymerization provides a powerful tool for the synthesis of such materials.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The utility of 2-bromoacetic acid and its corresponding esters as foundational building blocks is well-established in organic synthesis. pharmacompass.comwikipedia.org The compound's reactivity allows for its incorporation into larger molecular frameworks through various reaction pathways. It is frequently employed in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, thereby introducing a carboxymethyl group (-CH₂COOH) or a related ester functionality onto the target molecule. nih.gov

A notable application is in the Williamson ether synthesis, where it can react with alcohols or phenols to form ether-linked carboxylic acids. wikipedia.org This strategy is valuable for modifying the structure and properties of existing molecules. Furthermore, this compound is utilized in the construction of coordination polymers, which are materials with extended network structures formed by linking metal ions with organic ligands. nih.gov The ability of this compound to be incorporated into these complex structures highlights its versatility in materials chemistry. nih.gov

Role in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, this compound is a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs). pharmacompass.comwikipedia.orgresearchgate.net Its role as a strong alkylating agent is leveraged to construct the complex molecular architectures required for biologically active compounds. wikipedia.orgresearchgate.net

Contributions to Agrochemical Development

This compound and its derivatives, particularly its esters like ethyl bromoacetate (B1195939), are instrumental in the development and manufacturing of various agrochemicals. nih.govnih.gov These products are vital for modern agriculture, offering solutions for crop protection and yield enhancement. nih.gov

The compound serves as an intermediate in the synthesis of:

Herbicides: Chemicals designed to control unwanted plant growth.

Pesticides: Its derivatives are used to create broad-spectrum pesticides that disrupt the nervous or metabolic systems of pests. nih.gov

Fungicides: It is a building block for fungicides that protect crops from diseases like powdery mildew and blights by inhibiting the cellular processes of the fungi. nih.gov

Beyond synthesis, this compound itself has been used in specialized agricultural applications, such as a chemical agent to facilitate the harvesting of citrus fruits. nih.govhaz-map.com It is also registered for use as a biocide in pest control products. haz-map.com

Specialty Chemical Manufacturing

Beyond its specific roles in the pharmaceutical and agrochemical sectors, this compound is a key intermediate in the broader field of specialty and fine chemical manufacturing. haz-map.com It is classified as a versatile reagent suitable for a range of common industrial uses and research purposes. theaic.org Its utility lies in its ability to participate in various organic syntheses to produce other organic compounds with specific, high-value applications. haz-map.comgoogle.com The production of these fine chemicals relies on the reactivity of the carbon-bromine bond to build more complex molecular structures tailored for specific industrial needs. haz-map.com

Synthesis of Specific Chemical Entities

This compound is a cornerstone reagent in the synthesis and modification of amino acids and peptides. It is particularly prominent in a method known as "sub-monomer" synthesis, which is used to create peptoids and peptide tertiary amides (PTAs). In this approach, an activated form of this compound is coupled to an amine on a solid support, followed by the displacement of the bromide with a primary amine to build the desired monomer unit. tcichemicals.com

Furthermore, this compound is used to create N-bromoacetylated peptides. This is typically achieved by reacting the free amino terminus of a peptide chain with bromoacetic acid, often in an automated peptide synthesizer. organic-chemistry.orgmasterorganicchemistry.com The resulting N-bromoacetyl group serves as a reactive handle that can selectively react with sulfhydryl groups (e.g., from cysteine residues) to form stable thioether linkages. masterorganicchemistry.com This chemistry is pivotal for:

Cyclization of peptides: Forming a cyclic structure by reacting the N-bromoacetyl group with a cysteine residue within the same peptide. masterorganicchemistry.com

Synthesis of peptide polymers. organic-chemistry.org

Creating peptide-protein conjugates. masterorganicchemistry.com

A specific, custom-synthesized amino acid derivative, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) , incorporates a bromoacetyl group onto the side chain of lysine (B10760008). This allows for the introduction of a selective cross-linking site at any desired position within a peptide sequence.

Table 1: Applications of this compound in Peptide Synthesis

| Application | Description | Key Reagents | Resulting Moiety | Reference(s) |

| Peptoid Synthesis | Sub-monomer route where an amine displaces the bromide to form an N-substituted glycine (B1666218) unit. | This compound, Primary amines | Peptoid monomer | tcichemicals.com |

| N-Terminal Modification | Automated or manual synthesis to attach a bromoacetyl group to the peptide's N-terminus. | This compound, DCC | N-bromoacetyl peptide | organic-chemistry.orgmasterorganicchemistry.com |

| Side-Chain Modification | Use of a specialized lysine derivative (BBAL) to introduce a bromoacetyl group at a specific site. | BBAL | Bromoacetylated lysine side-chain |

This compound is a precursor for the synthesis of substituted coumarins, a class of heterocyclic compounds with significant biological and pharmaceutical properties. A key intermediate in this context is 3-(bromoacetyl)coumarin (B1271225) , which is synthesized from a coumarin (B35378) starting material. This derivative serves as a versatile platform for creating a wide range of more complex, bioactive heterocyclic scaffolds. The reactive bromoacetyl group on the coumarin ring can undergo cyclocondensation and substitution reactions with various nucleophiles to build fused ring systems and other derivatives. For example, reacting 3-(bromoacetyl)coumarin with reagents like thioacetamide (B46855) or N-substituted thioureas leads to the formation of thiazolylcoumarins and other complex heterocyclic structures.

Compound Index

Quinoxaline (B1680401) Derivatives

This compound and its esters serve as important reagents in the functionalization of quinoxaline scaffolds. While not typically used in the primary cyclization to form the quinoxaline ring itself, they are instrumental in the synthesis of N-substituted quinoxaline derivatives. The high reactivity of the carbon-bromine bond in this compound esters, such as ethyl bromoacetate, makes them excellent alkylating agents.

In one common synthetic approach, a pre-formed quinoxalinone molecule, which contains an N-H bond within its heterocyclic ring, is treated with ethyl bromoacetate in the presence of a base. The base deprotonates the nitrogen atom, creating a nucleophilic anion that subsequently attacks the electrophilic carbon atom of the ethyl bromoacetate, displacing the bromide ion. This nucleophilic substitution reaction results in the attachment of an ethoxycarbonylmethyl group (-CH₂COOC₂H₅) to the nitrogen atom. This moiety can then be further modified, for example, through hydrolysis of the ester to a carboxylic acid or conversion to an amide, providing a versatile handle for creating a wide array of quinoxaline derivatives with potential applications in medicinal chemistry.

Pyridazinone Derivatives

The synthesis of functionalized pyridazinone derivatives frequently employs esters of this compound as key alkylating agents. Pyridazinones are a class of heterocyclic compounds recognized for their diverse biological activities. google.com The modification of the pyridazinone core, particularly at the N2 position, is a common strategy to develop new therapeutic agents.

Research has demonstrated a straightforward and efficient method for this modification. sciencemadness.orggoogle.com In a typical reaction, a 6-substituted-3(2H)-pyridazinone is reacted with ethyl bromoacetate in an appropriate solvent like acetone, with a base such as potassium carbonate. sciencemadness.orggoogle.com The ethyl bromoacetate acts as an electrophile, and the pyridazinone nitrogen atom acts as a nucleophile, leading to the formation of ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate. sciencemadness.org This intermediate is a versatile precursor; for instance, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide, which can then be used to build more complex molecular structures. sciencemadness.org Similarly, heating an imidazopyridazinone with ethyl bromoacetate can produce more complex fused heterocyclic systems, such as pyridazinoimidazo oxadiazinones. rsc.org These reactions highlight the utility of this compound esters in expanding the chemical space of pyridazinone-based compounds.

Polymer Science and Engineering

This compound is a valuable compound in polymer science, utilized for modifying existing polymers and synthesizing new ones with specific, tailored properties. sciencemadness.org

Modification of Polymer Properties

A primary application of this compound in polymer science is the chemical modification of existing polymers through a process called carboxymethylation. This technique introduces carboxylic acid functional groups onto the polymer backbone, which can significantly alter the material's physicochemical properties such as solubility, hydrophilicity, and biocompatibility. nih.govmdpi.com

For example, natural polymers like dextran (B179266) can be modified by reacting them with this compound in a basic solution. nih.gov This process attaches carboxymethyl groups to the hydroxyl functions of the dextran, creating carboxymethyl-dextran (CMD). nih.gov Research has shown that coatings made from CMD can effectively inhibit tissue and cell colonization, a crucial property for developing anti-fouling surfaces on medical devices. nih.gov The degree of property modification can be controlled by the extent of carboxymethyl substitution. nih.gov Similarly, this compound can be used to modify peptides by reacting with terminal amino groups to form N-bromoacetyl-derivatized peptides, which can then be used for polymerization or cyclization.

Synthesis of Water-Soluble Polymer Derivatives

The inherent polarity of the carboxylic acid group makes this compound an excellent reagent for increasing the water solubility of polymers. Many polymers, especially those derived from natural sources, have limited solubility in aqueous media, which restricts their applications in biological and pharmaceutical fields.

The carboxymethylation process is a direct route to enhancing water solubility. By introducing carboxyl groups (-COOH), which can be deprotonated to form highly polar carboxylate ions (-COO⁻), the affinity of the polymer for water is dramatically increased. google.com The synthesis of carboxymethyl-dextran is a prime example where the reaction with this compound transforms the polysaccharide into a more water-soluble derivative. nih.gov This enhanced solubility is critical for applications such as creating biocompatible coatings and drug delivery systems.

Preparation of Branched and 8-Shaped Polymers

This compound derivatives are instrumental in the synthesis of complex, non-linear polymer architectures. The creation of branched and other multicyclic topologies like 8-shaped polymers requires specialized monomers or coupling agents with multiple reactive sites.

Detailed research has demonstrated an efficient protocol for synthesizing well-defined 8-shaped polymers by combining RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization with click chemistry. azbuki.bg A key component in this strategy is a derivative of this compound, specifically 2-azidoethyl 2-bromoacetate. This molecule is used to create a tetrafunctional chain transfer agent. A four-armed star polymer is first synthesized via RAFT polymerization and then undergoes an intramolecular cyclization using a bifunctional linker, resulting in the formation of the 8-shaped polymer. azbuki.bg The precise structure of the this compound derivative is crucial for the success of this multi-step synthesis. This demonstrates how the functionalities of this compound can be leveraged to build highly complex and precisely controlled polymer structures.

Role in Dye and Pigment Production

In the production of dyes and pigments, this compound serves primarily as a functionalization reagent rather than a core chromophore-building block. Its utility stems from its ability to act as a potent alkylating agent for introducing carboxymethyl (-CH₂COOH) groups. This modification can significantly improve a dye's properties, particularly its solubility and its ability to bind to fabrics.

This is especially relevant in the field of reactive dyes. textilelearner.net These dyes form a covalent bond with the fiber, typically cotton, which has abundant hydroxyl groups. textilelearner.net this compound can be used to introduce a reactive handle onto the dye molecule. For example, a chromophore containing an amino group can be alkylated with this compound to attach a carboxymethyl group. This group not only enhances water solubility, a critical factor for the dyeing process, but the bromoacetyl group itself can function as the reactive moiety that covalently bonds with the hydroxyl or amino groups on the fabric fibers under alkaline conditions. google.comgoogle.com This covalent linkage results in excellent wash fastness, a defining characteristic of reactive dyes.

Investigations in Biochemical and Chemical Biology Contexts

Elucidation of Enzyme Reaction Mechanisms

The chemical reactivity of 2-bromoacetic acid allows it to be used as a chemical probe to investigate the mechanisms of enzymatic reactions. As a relatively strong alkylating agent, it can covalently modify nucleophilic residues within an enzyme, leading to inhibition and providing insights into the enzyme's catalytic machinery. nih.govnih.gov

The active site of an enzyme is the specific region where substrate molecules bind and undergo a chemical reaction. mdpi.com This site is composed of a unique arrangement of amino acid residues that create a specific chemical environment for catalysis. researchgate.net this compound is employed to identify these crucial residues. By reacting with nucleophilic amino acids such as cysteine, histidine, and lysine (B10760008) at or near the active site, it effectively "tags" them. pharmacy180.com This modification, which often leads to enzyme inactivation, allows researchers to isolate and identify the modified residue, thereby mapping the architecture of the active site. nih.gov

The specificity of an enzyme for its substrate is dictated by the precise three-dimensional arrangement of the amino acids within the active site. mdpi.comresearchgate.net Studies using this compound and its derivatives help to understand this specificity. For instance, the shape and properties of the acyl binding site in lipases determine their substrate preference. nih.gov Modifying this site can alter substrate selectivity, providing valuable information for enzyme engineering and the design of specific inhibitors. nih.gov The ability to probe how an enzyme accommodates a small, reactive molecule like this compound provides clues about the structural and chemical features that govern its interaction with natural substrates.

This compound and its derivatives are widely utilized as enzymatic inhibitors. Inhibition often occurs through the alkylation of essential amino acid residues in the enzyme's active site, leading to irreversible inactivation. nih.gov This property is exploited to develop specific probes and inhibitors to study enzyme function.

For example, bromoacetyl-CoA, synthesized from this compound, acts as an inhibitor for CoA-dependent enzymes like carnitine palmitoyltransferase (CPT1). researchgate.netderpharmachemica.com Similarly, the palmitate analog, 2-bromopalmitate, is a well-known inhibitor of protein S-acylation and has been shown to inhibit acyl-protein thioesterases (APTs). derpharmachemica.com These inhibitors are crucial tools for studying the roles of their target enzymes in cellular processes.

Furthermore, this compound can be incorporated into more complex molecules to create targeted chemical probes. For instance, bromoacetic acid N-hydroxysuccinimide ester is a heterobifunctional cross-linking reagent that can link primary amine groups to sulfhydryl-containing compounds, enabling the study of protein-protein interactions. openaccessjournals.com Peptides can be functionalized with a bromoacetyl group to create probes for profiling the activity of specific enzyme families, such as acetyltransferases. acs.org

The covalent modification of proteins is a fundamental technique for analyzing their structure and function. nih.gov this compound is a key reagent in this field due to its ability to selectively react with certain amino acid side chains. mdpi.com The high nucleophilicity of the thiol group in cysteine residues makes them a common target for alkylation by this compound. nih.gov

By introducing a bromoacetyl group onto a protein, researchers can study the role of specific residues. If modification of a particular residue leads to a change in the protein's activity or binding properties, it implies that this residue is important for its function. This strategy of chemical modification is central to functional proteomics and allows for:

Identifying essential residues: Pinpointing amino acids critical for catalytic activity or substrate binding.

Introducing labels: Attaching fluorescent tags or other reporter molecules to specific sites on a protein for imaging or tracking purposes.

Creating cross-links: Using bifunctional reagents derived from this compound to study protein complexes and interactions. openaccessjournals.com

This approach provides invaluable information that complements data from genetic modification techniques, such as site-directed mutagenesis. mdpi.comnih.gov

Coenzyme A (CoA) and its thioester derivatives, like acetyl-CoA, are central molecules in metabolism, participating in numerous enzymatic reactions. Approximately 4% of all cellular enzymes are dependent on CoA. The bromoacetyl group, derived from this compound, serves as a reactive analog of the acetyl group, making it an effective tool for studying CoA-dependent enzymes.

Bromoacetyl-CoA has been shown to be an inhibitor of several CoA-dependent enzymes. It inhibits carnitine palmitoyltransferase (CPT1), an enzyme crucial for fatty acid oxidation, by interacting with its malonyl-CoA binding site. researchgate.netderpharmachemica.com It also acts as a reversible inhibitor of choline (B1196258) acetyltransferase. These inhibitory actions allow researchers to probe the active sites and regulatory mechanisms of these vital enzymes. By studying how bromoacetyl-CoA competes with natural substrates like malonyl-CoA, scientists can gain insights into the structure of substrate and regulatory binding sites. researchgate.net

Glutathione (B108866) S-transferases (GSTs) are a major family of detoxification enzymes that protect cells from electrophilic compounds by catalyzing their conjugation with glutathione (GSH). nih.govmdpi.com These enzymes play a critical role in metabolizing xenobiotics and protecting cellular components like DNA from damage. mdpi.com

As an electrophilic compound, this compound is a potential substrate and inhibitor for GSTs. The reaction involves the nucleophilic attack of the thiolate group of GSH on the electrophilic carbon of this compound, displacing the bromide ion. This conjugation reaction is a key detoxification pathway. Overexpression of GSTs in cancer cells can lead to resistance against chemotherapy drugs, making GST inhibitors a subject of significant research. nih.gov Compounds with similar reactivity to this compound, such as ethacrynic acid, are known GST inhibitors that work by covalently binding to the enzyme. nih.gov The study of how simple electrophiles like this compound interact with GSTs helps in understanding the mechanisms of detoxification and provides a basis for designing more potent and specific inhibitors to overcome drug resistance.

Exploration of Metabolic Pathways and Biomolecule Interactions

The ability of this compound and its derivatives to inhibit specific enzymes makes it a useful tool for dissecting metabolic pathways. By selectively blocking a particular enzymatic step, researchers can observe the resulting accumulation of upstream metabolites and depletion of downstream products. This perturbation approach helps to delineate the sequence of reactions in a pathway and understand its regulation.

For example, the inhibition of CPT1 by bromoacetyl-CoA can be used to study the regulation of fatty acid oxidation and its interplay with other metabolic pathways like glycolysis. researchgate.netderpharmachemica.com Similarly, its interaction with glutathione and GSTs provides a means to investigate the cellular detoxification systems and the role of glutathione in protecting against electrophilic stress. nih.govmdpi.com The reaction between this compound and key biomolecules like CoA and glutathione highlights its utility in mapping the complex network of interactions that constitute cellular metabolism.

Design and Synthesis of Peptidomimetics and Hybrid Biopolymers for Biological Research

The chemical reactivity of this compound makes it a valuable reagent in the synthesis of complex molecules for biological investigation, particularly in the realm of peptidomimetics and the construction of modified biopolymers.

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better cell permeability. nih.gov One significant class of peptidomimetics is peptoids, which are oligomers of N-substituted glycine (B1666218) units. nih.gov The synthesis of peptoids is greatly facilitated by the "sub-monomer" approach, a method where this compound is a key building block. nih.govescholarship.org

The sub-monomer synthesis is an efficient and robust solid-phase method that involves a two-step iterative cycle. escholarship.org

Acylation: An amine group on a solid support resin is acylated using an activated form of this compound. nih.govresearchgate.net This step adds the backbone of the glycine mimic.

Displacement: The bromine atom is then displaced by a primary amine. This primary amine introduces the desired side chain, and its amino group becomes the site for the next acylation step. nih.govresearchgate.net

This process allows for the creation of large, diverse combinatorial libraries of peptoids by using a wide variety of commercially available primary amines for the displacement step. nih.gov The use of this compound is central to this strategy, although analogues like chloroacetic acid are sometimes employed to modulate reactivity, for instance, when incorporating sensitive heterocyclic side chains. escholarship.org This synthetic versatility has enabled the construction and screening of extensive peptoid libraries to identify ligands for various biological targets. nih.gov

Furthermore, the bromoacetyl functional group can be incorporated into traditional peptides to create specialized bioconjugates and hybrid structures. A derivative, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), can be used in solid-phase peptide synthesis to introduce a bromoacetyl group at a specific position on a peptide side chain. google.comgoogle.com This bromoacetyl group acts as a selective cross-linking agent, particularly for sulfhydryl groups found in cysteine residues. google.com This reactivity allows for several applications:

Cyclic Peptides: Peptides containing both a BBAL residue and a cysteine residue can be cyclized, a strategy used to constrain peptide conformation and enhance biological activity and stability. researchgate.netgoogle.com

Peptide Conjugates and Polymers: The bromoacetyl-modified peptide can be coupled to other molecules, surfaces, or polymers that possess free sulfhydryl groups, forming stable thioether linkages. google.comgoogle.com This is useful for creating immunogens, vaccines, and materials for bioassays or affinity separations. google.com

The table below summarizes the sub-monomer synthesis of peptoids.

Table 1: Sub-monomer Synthetic Route for Peptoids| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Acylation | This compound, N,N'-diisopropylcarbodiimide (DIC) | Adds the N-unsubstituted glycine backbone to the resin-bound amine. escholarship.org |

| 2 | Displacement | Primary Amine (R-NH₂) | Introduces the desired side chain by nucleophilic substitution of the bromide. nih.govescholarship.org |

| 3 | Repetition | Repeat steps 1 and 2 | Elongates the peptoid chain to the desired sequence length. researchgate.net |

Research on Intrinsic Microbial Resistance Mechanisms to Bromoacetate (B1195939)

Bromoacetate serves as a model toxic small molecule to investigate the mechanisms by which bacteria develop resistance to harmful chemicals, providing insights relevant to antibiotic resistance. nih.govpnas.org Studies in the model bacterium Escherichia coli have revealed a spectrum of intrinsic survival strategies that can be employed when challenged with lethal concentrations of bromoacetate. nih.gov Intrinsic resistance refers to the innate ability of a bacterium to resist a particular toxic compound, which can arise from constitutively expressed genes or the recruitment of latent capabilities. nih.govresearchgate.net

The primary physiological target of bromoacetate in E. coli has been identified as UDP-N-acetylglucosamine enolpyruvoyl transferase (MurA), an essential enzyme in peptidoglycan biosynthesis. nih.govpnas.org Bromoacetate irreversibly inactivates MurA by alkylating a critical cysteine residue in its active site. nih.govpnas.org

Research has uncovered three main types of resistance mechanisms against bromoacetate in E. coli, which are analogous to those seen in clinically significant antibiotic-resistant pathogens: target modification, enzymatic inactivation, and toxin efflux. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of 2-Bromoacetic Acid and its Derivatives

Quantum chemical analysis employs the principles of quantum mechanics to calculate the electronic structure and properties of molecules. For this compound, these studies provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. erpublications.com It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. erpublications.com This combination, often approximated as a Linear Combination of Atomic Orbitals (LCAO), results in bonding orbitals of lower energy, which concentrate electron density between atoms and stabilize the molecule, and antibonding orbitals of higher energy, which have a node between the nuclei and are destabilizing. erpublications.com

Applications of MO theory to this compound have been integral to understanding its chemical behavior. For instance, ab initio MO methods have been employed to theoretically study the gas-phase elimination reaction of this compound. ccspublishing.org.cn These calculations help in mapping the energy landscape of the reaction, identifying transition states, and elucidating the electronic rearrangements that occur as the molecule undergoes transformation. ccspublishing.org.cn By analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the sites most susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. arxiv.org DFT calculations are used to determine a wide range of molecular properties, including equilibrium geometries, reaction energies, and spectroscopic parameters. core.ac.uk The theory is founded on the principle that the energy of a molecule can be determined from its electron density. arxiv.org

In the context of this compound and its derivatives, DFT has been used for several purposes:

Mechanistic Studies: The B3LYP functional, a popular DFT method, was used to investigate the gas-phase elimination process of this compound, providing insights into the geometries of transition states and the heights of energy barriers. ccspublishing.org.cn

Vibrational Analysis: DFT calculations are highly effective for predicting vibrational frequencies. Studies on related haloacetic acids, such as tribromoacetic acid, have used the B3LYP functional with large basis sets (e.g., 6-311++(3df, 2pd)) to calculate vibrational spectra, which show good agreement with experimental data from Raman and infrared spectroscopy. researchgate.net

Reactivity Descriptors: DFT can be used to calculate various global and local reactivity descriptors that quantify the chemical behavior of a molecule. nih.gov While specific values for this compound require dedicated calculations, the types of descriptors commonly determined are shown in the table below.

Table 1: Common Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Description |

|---|---|---|

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

| Chemical Potential | µ | Represents the "escaping tendency" of an electron from the system. |

| Absolute Electronegativity | χ | The power of an atom or molecule to attract electrons to itself. |

| Molecular Hardness | η | Measures the resistance of a molecule to change its electron configuration. |

| Electrophilicity Index | ω | A global measure of the electrophilic nature of a molecule. |

| Bond Dissociation Energy | BDE | The enthalpy change when a bond is broken homolytically. |

These descriptors are derived from the energies of the neutral, cationic, and anionic species, which are calculated using DFT. nih.gov

Computational chemistry utilizes a hierarchy of methods that vary in their level of theory, accuracy, and computational cost.

Ab initio methods (from "first principles") use the Schrödinger equation and physical constants without experimental data. scribd.com They are highly accurate but computationally expensive, limiting them to smaller systems. scribd.comresearchgate.net

Semiempirical methods , such as AM1 and PM3, are much faster because they simplify calculations by using parameters derived from experimental data. core.ac.uknumberanalytics.com This speed allows for the study of larger molecular systems, but with a trade-off in accuracy. researchgate.netnumberanalytics.com

A comparative study on the gas-phase elimination of this compound utilized ab initio MO theory, DFT (B3LYP), and the semiempirical AM1 method. ccspublishing.org.cn The research found that while there were quantitative differences in the calculated results (e.g., energy barrier heights and transition state geometries), all three methods predicted the same fundamental reaction mechanism. ccspublishing.org.cn This demonstrates the utility of semiempirical methods for obtaining qualitative insights and for initial computational screening before applying more rigorous and costly ab initio or DFT treatments. core.ac.uk

Table 2: Comparison of Computational Methodologies

| Feature | Ab Initio | Density Functional Theory (DFT) | Semiempirical |

|---|---|---|---|

| Basis | Solves the Hartree-Fock equations from first principles. scribd.com | Based on determining the electron density rather than the wave function. arxiv.org | Uses parameters from experimental data to simplify calculations. numberanalytics.com |

| Accuracy | High; can be systematically improved. researchgate.net | Good to high, depending on the functional. arxiv.org | Lower; accuracy varies for different classes of compounds. core.ac.uk |

| Cost | High; scales poorly with system size. scribd.com | Medium; more efficient than ab initio methods. arxiv.org | Low; fastest of the quantum methods. numberanalytics.com |

| Application | Small to medium-sized molecules; reference calculations. researchgate.net | Broadly applicable to a wide range of systems and properties. core.ac.uk | Large molecular systems; initial screening. core.ac.uk |

This compound can exist in different spatial arrangements, or conformations, due to rotation around its C-C single bond. Computational methods are essential for determining the relative energies of these conformers and understanding the forces that stabilize them.

For similar molecules like 2-haloethanols, theoretical investigations have shown that certain gauche conformers are significantly more stable than others. researchgate.net This stability is often attributed to intramolecular interactions, particularly hydrogen bonding between the hydroxyl proton and the halogen atom (OH⋯X). researchgate.net In this compound, a similar intramolecular hydrogen bond can be postulated between the acidic proton of the carboxyl group and the bromine atom.

Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of such interactions. researchgate.net These analyses can reveal, for example, that the electrostatic contribution to the hydrogen bond is preponderant. researchgate.net By comparing the conformational preferences of this compound with its esters (where the acidic proton is replaced), researchers can isolate and quantify the energetic contribution of the intramolecular hydrogen bond.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. scilit.com

A key example for this compound is the theoretical study of its gas-phase elimination process. ccspublishing.org.cn Computational modeling using ab initio, DFT, and semiempirical methods was employed to explore this reaction. The calculations consistently revealed that the reaction is not a single-step process but a stepwise reaction. ccspublishing.org.cn The rate-determining step was identified as the formation of a five-membered ring transition state. ccspublishing.org.cn This computational finding provided strong support for a mechanism that had been previously suggested by experimentalists, demonstrating the synergy between theoretical calculations and experimental work. ccspublishing.org.cn

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used in structure-based drug design to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. nih.govfrontiersin.org The process involves generating numerous possible orientations and conformations (poses) of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. frontiersin.org

The interaction between a ligand and a protein is dynamic. Early models described it as a rigid "lock-and-key" interaction, but this has been superseded by more sophisticated models like the "induced-fit" theory, where the ligand's binding induces conformational changes in the protein, and the "conformational selection" model, where the protein exists in an ensemble of conformations and the ligand stabilizes a specific one. researchgate.net

While specific molecular docking studies focusing on this compound are not detailed in the provided context, the methodology allows for the prediction of its potential biological targets. By docking this compound against a library of known protein structures, one could identify enzymes or receptors with which it might interact. Such studies would predict the specific binding mode, identifying key intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the ligand-protein complex. This information is invaluable for understanding its biological activity and potential mechanisms of toxicity.

Table 3: General Steps in a Molecular Docking Study

| Step | Description |

|---|---|

| 1. Target Preparation | Obtain the 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling). Prepare the structure by adding hydrogens, assigning charges, and defining the binding site. frontiersin.org |

| 2. Ligand Preparation | Generate a 3D conformation of the ligand (this compound). Assign atomic charges and define rotatable bonds. |

| 3. Docking Simulation | Systematically or randomly sample conformations and orientations of the ligand within the defined binding site of the protein. researchgate.net |

| 4. Scoring and Ranking | Evaluate each generated pose using a scoring function that estimates the binding free energy. Rank the poses from most to least favorable. frontiersin.org |

| 5. Post-Docking Analysis | Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. |

| 6. Validation | (Optional but Recommended) Further validate the predicted binding mode using more rigorous methods like molecular dynamics (MD) simulations or by comparing with experimental data if available. rug.nl |

Theoretical Prediction of Chemical Properties and Reactivity

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactive nature of molecules. For this compound, theoretical studies, particularly those employing ab initio molecular orbital (MO) methods and Density Functional Theory (DFT), offer insights into its behavior at a molecular level. These computational approaches allow for the prediction of various chemical properties and the exploration of reaction mechanisms.

One area of focus has been the gas-phase elimination reaction of this compound. Theoretical investigations have been conducted to elucidate the mechanism of this process. ccspublishing.org.cn Studies have utilized various levels of theory, including ab initio MO methods with basis sets like 3-21G, semi-empirical molecular orbital methods such as AM1, and DFT methods like B3LYP with the lanl2dz basis set. ccspublishing.org.cn While the quantitative results, such as the precise geometries of transition states and the heights of energy barriers, may differ between these methods, they collectively support a consistent reaction mechanism. ccspublishing.org.cn

The theoretical consensus points towards a stepwise reaction for the gas-phase elimination. The critical step in this process is the rate-determining one, which proceeds through a five-membered ring transition state. ccspublishing.org.cn This theoretical finding is in agreement with mechanisms that have been suggested based on experimental observations. ccspublishing.org.cn The presence of the bromine atom significantly influences the molecule's reactivity, making it a valuable reagent in organic synthesis for processes like nucleophilic substitution. solubilityofthings.com

Calculated Molecular Properties

Theoretical calculations provide a wealth of information about the fundamental properties of this compound. These properties are crucial for understanding its stability and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. wuxiapptec.com

The table below presents a selection of theoretically predicted properties for this compound.

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | Data not available in search results | |

| LUMO Energy | Data not available in search results | |

| HOMO-LUMO Gap | Data not available in search results | |

| Dipole Moment | Data not available in search results |

Reactivity Descriptors

From the fundamental calculated properties like HOMO and LUMO energies, a range of global reactivity descriptors can be derived. These descriptors offer a more nuanced understanding of a molecule's chemical behavior.

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule.

The table below lists some of the key reactivity descriptors.

| Reactivity Descriptor | Definition | Predicted Value for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Data not available |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-bromoacetic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atomic-level description of molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple, providing key information about the hydrogen atoms in the molecule. The spectrum typically shows two distinct signals. The proton of the carboxylic acid group (-COOH) is acidic and its chemical shift is highly dependent on the solvent and concentration, but it generally appears as a broad singlet in the downfield region of the spectrum, often around 10.32 ppm when measured in deuterochloroform (CDCl₃) chemicalbook.com. The two protons of the methylene group (-CH₂-) adjacent to the bromine atom are chemically equivalent and appear as a singlet at approximately 3.90 ppm in CDCl₃ chemicalbook.com. The electronegativity of the adjacent bromine atom and carboxylic acid group deshields these protons, causing them to resonate at a lower field than typical alkyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, two signals are expected. The carbon atom of the carboxylic acid group (-COOH) typically appears in the downfield region, around 170-185 ppm, which is characteristic for carboxylic acids libretexts.org. The carbon atom of the methylene group (-CH₂Br) is influenced by the attached bromine atom and is expected to resonate in the range of 20-40 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure of this compound, although for such a simple molecule they are often not strictly necessary for basic identification.

COSY: A COSY spectrum would show no cross-peaks, as there are no vicinal protons to couple with each other. This confirms the presence of two isolated proton environments.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded protons and carbons. A cross-peak would be observed between the proton signal of the -CH₂- group (around 3.90 ppm) and the carbon signal of the same group (around 20-40 ppm). The carboxylic acid proton signal may or may not show a correlation to the carboxylic carbon, depending on the experimental parameters and solvent exchange rates.

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals correlations between protons and carbons that are two or three bonds apart. For this compound, a cross-peak would be expected between the protons of the -CH₂- group and the carbon of the carboxylic acid group, providing definitive evidence for the connectivity of the molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~10.32 | Broad Singlet | Carboxylic acid proton (-COOH), solvent dependent. |

| ¹H | ~3.90 | Singlet | Methylene protons (-CH₂-). |

| ¹³C | ~170-185 | - | Carboxylic acid carbon (-COOH). |

| ¹³C | ~20-40 | - | Methylene carbon (-CH₂Br). |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Both Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) FT-IR methods are commonly used for the analysis of this compound.

The IR spectrum of this compound exhibits several characteristic absorption bands:

O-H Stretching: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to strong hydrogen bonding between the molecules in the solid state or as a dimer in nonpolar solvents.

C=O Stretching: A strong, sharp absorption band appears around 1700-1725 cm⁻¹. This band is attributed to the carbonyl (C=O) stretching vibration of the carboxylic acid group.

C-O Stretching and O-H Bending: The region between 1200 cm⁻¹ and 1450 cm⁻¹ typically shows coupled vibrations involving C-O stretching and in-plane O-H bending of the carboxylic acid group.

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration gives rise to a band in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Strong, Broad |

| 1700-1725 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1200-1450 | C-O stretch / O-H bend | Medium |

| 500-700 | C-Br stretch | Medium to Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules like this compound. In negative ion mode, ESI-MS of this compound typically shows a deprotonated molecule [M-H]⁻ as the base peak researchgate.net. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions. The [M-H]⁻ ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 137 and 139).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: While MALDI-TOF is more commonly used for large biomolecules, it can be applied to smaller molecules. Bromoacetic acid itself is not typically analyzed directly by MALDI-TOF. However, it is used as a reagent in MALDI-TOF applications, for instance, in the N-terminal bromoacetylation of peptides for sequencing. The bromine tag introduces a characteristic isotopic signature that aids in the identification of N-terminal fragment ions in the mass spectrum nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a powerful technique for the quantification of this compound in complex mixtures, such as environmental water samples nih.govacs.orglcms.cz. Reverse-phase chromatography is often used for separation, followed by detection using ESI-MS in negative ion mode, monitoring the m/z transitions of the deprotonated molecule.

A mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of nearly equal intensity at m/z 138 and 140 chemicalbook.com. Common fragment ions observed in the mass spectrum can result from the loss of the bromine atom or the carboxylic acid group. For instance, a prominent fragment may be observed at m/z 93 and 95, corresponding to the [BrCH₂CO]⁺ ion, and another at m/z 45, corresponding to the [COOH]⁺ fragment chemicalbook.comlibretexts.org.

Table 3: Mass Spectrometry Data for this compound

| Ionization Technique | Ion | m/z | Relative Intensity | Notes |

| Electron Ionization (EI) | [M]⁺ | 138, 140 | ~41% | Molecular ion with bromine isotopic pattern. |

| EI | [BrCH₂CO]⁺ | 93, 95 | ~35% | Fragment ion. |

| EI | [COOH]⁺ | 45 | ~40% | Fragment ion. |

| ESI (Negative Mode) | [M-H]⁻ | 137, 139 | High | Deprotonated molecule. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While this compound does not have extensive chromophores that absorb strongly in the visible region, it does exhibit absorption in the ultraviolet region. The carboxylic acid group has a weak n → π* transition around 200-210 nm. In high-performance liquid chromatography (HPLC) analysis of haloacetic acids, UV detection is commonly set at around 200 nm to quantify these compounds sielc.comsielc.com. The wavelength of maximum absorbance (λmax) is therefore in the low UV region.

Chromatographic Separation and Analysis Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or hydrodynamic volume. This technique is predominantly used for the separation of large molecules like proteins and polymers nih.govcontractlaboratory.com. Smaller molecules can enter the pores of the stationary phase, leading to a longer retention time, while larger molecules are excluded from the pores and elute earlier.

The application of traditional SEC for the separation of a small molecule like this compound is generally not feasible as it would typically permeate all the pores of the stationary phase and elute very late with poor resolution from other small molecules. However, a modified approach using micellar mobile phases in SEC has been shown to successfully separate small molecules. In this technique, the separation is based on the differential partitioning of the solute between the micelles and the surrounding aqueous phase, a mechanism similar to that in micellar electrokinetic chromatography oup.com. This specialized application of SEC could potentially be used for the analysis of this compound in specific contexts, although it is not a conventional method for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound in various matrices. Due to the compound's polar nature, which can make it challenging to retain on traditional reversed-phase columns, several specialized HPLC methods have been developed.

Reverse-phase (RP) HPLC methods have been successfully applied for the analysis of this compound. sielc.com One such method employs a simple mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com

To overcome the retention challenges associated with haloacetic acids like this compound, mixed-mode chromatography is often employed. Columns with both reversed-phase and ion-exchange properties can achieve effective separation. For instance, a Newcrom BH mixed-mode column with a mobile phase of acetonitrile, water, and sulfuric acid has been used for the separation of bromo- and chloroacetic acids. Another method utilizes a Newcrom B column with an ammonium formate buffer for the separation of this compound and other haloacetic acids, coupled with a Charged Aerosol Detector (CAD). sielc.com

For analyzing this compound in environmental water samples, highly sensitive methods coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) have been developed. One approach uses a hydrophilic interaction chromatography (HILIC) column, which is well-suited for polar compounds. Another rapid method, capable of separating five key haloacetic acids in under six minutes, utilizes HPLC coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICPMS/MS). carleton.edu

The following table summarizes various HPLC conditions reported for the analysis of this compound:

Table 1: Reported HPLC Methods for this compound Analysis

| Chromatographic Mode | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Reverse-Phase (RP) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| Mixed-Mode | Newcrom BH | Acetonitrile, Water, Sulfuric Acid | UV (200nm) | |

| Mixed-Mode | Newcrom B | Acetonitrile, Water, Ammonium Formate Buffer (pH 3.0) | CAD | sielc.com |

| HILIC | HILIC Column | Not Specified | MS/MS | |

| Not Specified | Not Specified | Trifluoroacetic Acid | ICP-MS/MS | carleton.edu |

X-ray Crystallography for Solid-State Structural Elucidation

The interaction of monochromatic X-rays with a crystalline sample produces a unique diffraction pattern based on the constructive interference of the X-rays with the electron clouds of the atoms in the crystal lattice. wikipedia.org This pattern is governed by Bragg's Law. wikipedia.org Analysis of the positions and intensities of the diffracted beams allows for the calculation of the crystal structure.

For this compound, which exists as a colorless to light yellow crystalline solid, X-ray diffraction studies have been performed to elucidate its solid-state structure. nih.gov The compound is reported to crystallize in either a hexagonal or orthorhombic crystal system. nih.gov Specific crystal structure data for this compound is available in resources such as the Crystallography Open Database (COD).

Table 2: Crystal System Information for this compound

| Compound | Formula | Crystal System(s) |

|---|---|---|

| This compound | BrCH₂CO₂H | Hexagonal or Orthorhombic nih.gov |

Environmental Chemistry and Detoxification Pathways

Formation and Occurrence of 2-Bromoacetic Acid as a Disinfection Byproduct

This compound (BAA), also known as monobromoacetic acid, is an environmental contaminant that primarily forms as a disinfection byproduct (DBP) during water treatment processes. researchgate.netbohrium.com The formation of BAA and other haloacetic acids (HAAs) is an unintended consequence of disinfecting water to eliminate harmful pathogens. nih.gov

The primary mechanism involves the reaction of chemical disinfectants, most commonly chlorine, with naturally occurring organic matter (NOM) present in the source water. psu.edu When the source water also contains bromide ions (Br⁻), a common constituent of surface and groundwater, the disinfectant can oxidize bromide to form reactive bromine species, such as hypobromous acid (HOBr). psu.edunih.gov These bromine species are highly reactive and can subsequently react with NOM (e.g., humic and fulvic acids) to produce brominated disinfection byproducts (Br-DBPs), including this compound. nih.govhighlandswater.com

Several factors influence the formation and concentration of this compound in treated water. These include:

Bromide Ion Concentration: Higher concentrations of bromide in the source water lead to a greater formation of brominated DBPs. nih.govhighlandswater.com The relative amount of brominated HAAs increases with the concentration of bromide in the source water.

Disinfectant Type and Dose: The type of disinfectant used (e.g., chlorine, chloramines) and the applied dose affect the rate and extent of DBP formation. haguewaterofmd.com

Natural Organic Matter (NOM): The concentration and character of NOM, which acts as the precursor, are crucial for BAA formation. psu.edu

pH: The pH of the water influences the chemical speciation of both the disinfectant and the organic precursors, thereby affecting reaction kinetics. nih.gov

Temperature and Contact Time: Higher water temperatures and longer contact times between the disinfectant and organic matter can lead to increased DBP formation. nih.gov

This compound is frequently detected in finished drinking water, though its concentration can vary significantly depending on the source water quality and the specific treatment processes employed. bohrium.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) include this compound in the group of five haloacetic acids (HAA5) that are regulated in drinking water. bohrium.com

Below is a table summarizing the occurrence of this compound and other haloacetic acids in various water sources as reported in scientific literature.

Environmental Transformation Pathways

Once formed, this compound can be transformed in the environment through several biotic and abiotic pathways. Its persistence and fate are determined by these degradation processes.

Abiotic Degradation: